N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
Description
Introduction to Pyrazole Carboxamide Research
Historical Development of Pyrazole-4-carboxamides
The structural exploration of pyrazole-4-carboxamides began in the late 20th century, driven by the need for novel agrochemicals with improved target specificity. Early derivatives, such as 1H-pyrazole-4-carboxamide (PubChem CID: 17854756), demonstrated moderate antifungal properties but lacked the stability required for field applications. A breakthrough occurred in the 2000s with the introduction of N-aryl substitutions, which enhanced binding affinity to fungal mitochondrial proteins. For instance, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide (PubChem CID: 3763944) emerged as a prototype SDHI, showing 85% inhibition of Gibberella zeae at 50 mg/L.
The 2010s saw systematic optimization of the pyrazole backbone. Researchers synthesized 1,5-disubstituted derivatives, such as compound Y from the study by Li et al. (2023), which exhibited EC₅₀ values of 5.2–17.6 mg/L against phytopathogens like Verticillium dahliae. These advancements underscored the importance of steric and electronic modifications in improving fungicidal performance.
Table 1: Key Milestones in Pyrazole-4-carboxamide Development
Significance in Agricultural Chemistry and Medicinal Research
Pyrazole-4-carboxamides have become indispensable in modern agriculture due to their dual mechanisms: SDH inhibition and disruption of fungal membrane integrity. For example, compound 7a from Wang et al. (2021) achieved an EC₅₀ of 1.8 μg/mL against G. zeae, surpassing commercial SDHIs like penthiopyrad (EC₅₀: 223.9 μg/mL). This efficacy stems from the pyrazole ring’s ability to block ubiquinone-binding sites in Complex II, halting cellular respiration.
In medicinal chemistry, pyrazole carboxamides are explored for kinase inhibition and anticancer properties. While agricultural derivatives prioritize lipid peroxidation via reactive oxygen species (ROS), pharmaceutical analogs focus on selectivity for human targets. For instance, 3-(trifluoromethyl)pyrazine-2-carboxamides, such as pyraziflumid, demonstrate cross-disciplinary potential by targeting both fungal SDH and mammalian inflammation pathways.
Evolution of Trifluoromethyl-Substituted Pyrazole Derivatives
The incorporation of trifluoromethyl (-CF₃) groups into pyrazole frameworks has revolutionized their bioactivity. The -CF₃ moiety enhances electronegativity and metabolic stability, as seen in N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide. This compound’s 3-trifluoromethylpyridine subunit increases lipophilicity, improving membrane penetration and SDH binding.
Comparative studies reveal that trifluoromethylation reduces EC₅₀ values by 40–60% relative to non-fluorinated analogs. For example, 7f from Wang et al. (2021) showed a 6.8 μg/mL EC₅₀ against Phytophthora infestans, attributed to the -CF₃ group’s steric hindrance and π-π interactions with Arg59 in SDH. Similarly, pyraziflumid’s 3-trifluoromethylpyrazine core enables broad-spectrum activity against Botrytis cinerea and Puccinia recondita.
Mechanistic Advantages of -CF₃ Substitution:
- Enhanced Binding Affinity : The -CF₃ group induces dipole interactions with hydrophobic SDH pockets.
- Oxidative Stress Induction : Trifluoromethylated derivatives elevate malondialdehyde (MDA) levels by 200–300%, indicating lipid peroxidation.
- Resistance Mitigation : Fluorine’s electronegativity disrupts fungal efflux pump mechanisms, delaying resistance development.
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4N4O/c1-9-13(8-26(25-9)12-4-2-11(19)3-5-12)16(27)24-15-14(18)6-10(7-23-15)17(20,21)22/h2-8H,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPIZCHSKFZPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide, a compound within the pyrazole family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C13H10ClF4N3O
- Molecular Weight : 365.68 g/mol
- CAS Number : 79623-37-3
The structural characteristics of this compound contribute to its biological activity, particularly the presence of halogen substituents which enhance its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. In a comparative study, derivatives exhibited IC50 values indicating potent anti-inflammatory effects:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | 344.56 |
| Compound B | 60.56 | 57.24 | - |
The selectivity for COX-2 suggests potential for reduced gastrointestinal toxicity compared to non-selective NSAIDs .
2. Analgesic Effects
In vivo studies have shown that certain pyrazole derivatives exhibit analgesic properties comparable to established analgesics like indomethacin and celecoxib. The effectiveness was evaluated using carrageenan-induced paw edema models, where significant reductions in inflammation were observed:
| Treatment Group | % Inhibition |
|---|---|
| Control | 0% |
| Indomethacin | 50% |
| Pyrazole Derivative X | 48.5% |
These findings suggest that this compound may offer a viable alternative for pain management .
3. Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain compounds show significant activity against various bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cell wall synthesis.
The biological activity of this compound is primarily attributed to:
- COX Enzyme Inhibition : The compound's ability to inhibit COX enzymes reduces the production of pro-inflammatory prostaglandins.
- Modulation of Cytokine Production : It may alter cytokine profiles, leading to decreased inflammation and pain signaling pathways.
Case Studies
A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to controls. Histopathological evaluations revealed minimal tissue damage, suggesting a favorable safety profile.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of this compound is in the field of anticancer research. Studies have shown that pyrazole derivatives can exhibit potent inhibitory effects against various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, where modifications to the trifluoromethyl group significantly enhanced anticancer potency against BRCA-deficient tumor cells. The compound's ability to induce synthetic lethality in these cells makes it a candidate for further development as an anticancer agent .
Inhibition of Protein Kinases
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide has also been investigated for its potential as a protein kinase inhibitor. The trifluoromethyl group is essential for enhancing binding affinity to kinase targets, which is crucial for developing targeted therapies in oncology .
Agrochemicals
Pesticidal Properties
The compound's structural characteristics make it suitable for development as a pesticide. Research indicates that various pyrazole derivatives exhibit insecticidal and fungicidal activities. For example, modifications similar to those found in this compound have shown effectiveness against agricultural pests and diseases, making it a candidate for agrochemical formulations .
Material Science
Synthesis of Functional Materials
In material science, the unique properties of pyrazole derivatives are leveraged for creating functional materials. The incorporation of trifluoromethyl groups has been shown to enhance thermal stability and solubility in various solvents, which is beneficial for applications in coatings and polymers. Research on the synthesis of pyrazole-based polymers demonstrates their potential use in advanced materials with tailored properties .
Data Tables
Case Studies
- Anticancer Research : A study conducted on various pyrazole derivatives demonstrated that modifications including the trifluoromethyl group significantly increased the anticancer activity against specific tumor types. The compound was tested against multiple cell lines, showing promising results that warrant further investigation into its mechanisms of action.
- Agrochemical Application : In trials evaluating the efficacy of new pesticides, compounds similar to this compound exhibited significant insecticidal activity against common agricultural pests, suggesting potential for commercial development.
Comparison with Similar Compounds
Structural Analogues and Modifications
The target compound’s activity and physicochemical properties can be contextualized against the following analogs:
Key Observations:
- Carboxamide vs. Carbothioamide: The target compound’s carboxamide group (vs.
- Pyrazole Core Modifications : The 3-methyl group on the pyrazole ring introduces steric hindrance, which may affect binding to RyR compared to Chlorantraniliprole’s unsubstituted pyrazole .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl and 4-fluorophenyl groups enhance logP, favoring cuticular penetration in insects.
- Metabolic Stability: The pyridine ring’s chloro and trifluoromethyl groups resist oxidative degradation, extending half-life compared to non-halogenated analogs .
Q & A
What are the key considerations for designing a multi-step synthesis route for this compound?
The synthesis typically begins with a 1,5-diarylpyrazole core template, followed by condensation reactions. Key steps include:
- Pyrazole ring formation : Use substituted hydrazines and β-keto esters under reflux conditions (e.g., ethanol/HCl) to form the pyrazole backbone .
- Trifluoromethyl and chloro-pyridine incorporation : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) with 3-chloro-5-(trifluoromethyl)pyridine derivatives under Pd-catalyzed cross-coupling conditions .
- Carboxamide linkage : Activate the carboxylic acid group (e.g., via HATU/DMAP) for coupling with amines, ensuring regioselectivity by protecting/deprotecting reactive sites .
Advanced note : Monitor reaction intermediates via LC-MS to resolve regiochemical ambiguities caused by fluorine's electron-withdrawing effects .
How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles, torsion angles, and intermolecular interactions. For example:
- Pyrazole-pyridine dihedral angles : Reported as 12.3–15.8° in monoclinic systems (space group P2₁/c), confirming planarity .
- Trifluoromethyl orientation : C–F···π interactions stabilize crystal packing, with F···C distances of 3.2–3.4 Å .
Data contradiction : Discrepancies in bond lengths (e.g., C–N = 1.34–1.38 Å vs. DFT-predicted 1.32 Å) may arise from temperature-dependent lattice effects .
What methodologies are optimal for assessing in vitro bioactivity against kinase targets?
Use kinase inhibition assays with the following protocol:
- Enzyme source : Recombinant human kinases (e.g., JAK2, EGFR) expressed in HEK293 cells .
- IC₅₀ determination : Pre-incubate compound (0.1–10 µM) with ATP (10 mM) and substrate peptide; quantify phosphorylation via ELISA or fluorescence polarization .
Advanced optimization : Pair with molecular docking (AutoDock Vina) to map interactions with catalytic lysine (e.g., K882 in JAK2) and hydrophobic pockets near the trifluoromethyl group .
How do electronic effects of substituents influence metabolic stability?
- Fluorine substituents : The 4-fluorophenyl group reduces oxidative metabolism (CYP3A4/2D6) by lowering electron density at the aromatic ring, as shown in hepatic microsome assays (t₁/₂ > 120 min vs. 45 min for non-fluorinated analogs) .
- Trifluoromethyl group : Enhances metabolic resistance via steric hindrance and electronegativity, but may increase plasma protein binding (PPB > 95%) .
Contradiction : Some studies report faster clearance in rodent models due to glucuronidation at the pyrazole N-methyl group .
What strategies mitigate off-target binding in cannabinoid receptor studies?
- Selectivity screening : Test against CB1/CB2 receptors using radioligand displacement (e.g., [³H]CP-55,940). This compound shows >100-fold selectivity for CB1 (Ki = 2.3 nM vs. CB2 Ki = 280 nM) .
- Structural analogs : Replace the 3-methyl group with bulkier tert-butyl to disrupt hydrophobic interactions with CB2 .
Advanced validation : Use cryo-EM to visualize binding poses and identify critical residues (e.g., F3.36 in CB1) responsible for selectivity .
How can computational models predict solubility and formulation challenges?
- Solubility prediction : Use COSMO-RS to calculate aqueous solubility (predicted: 0.8 µg/mL; experimental: 1.2 µg/mL in PBS pH 7.4). The low solubility arises from high logP (4.7) .
- Formulation strategies : Use amorphous solid dispersions (e.g., HPMC-AS) or nanocrystal technology to enhance bioavailability. Stability studies show <5% degradation after 6 months at 25°C .
What analytical techniques confirm regiochemical purity in the final product?
- NMR : ¹⁹F NMR distinguishes between regioisomers (δ = -62.5 ppm for CF₃ vs. -58.2 ppm in alternative positions) .
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to resolve isomers; retention time differences of 1.2–1.5 min indicate >98% regiochemical purity .
How do structural modifications affect agonist/antagonist activity in GPCR assays?
- Pyrazole N-methylation : Removing the 3-methyl group converts CB1 antagonism (IC₅₀ = 12 nM) to partial agonism (EC₅₀ = 180 nM) in cAMP assays .
- Fluorophenyl substitution : Para-fluoro enhances binding affinity (ΔG = -9.8 kcal/mol) vs. meta-fluoro (ΔG = -8.4 kcal/mol) via halogen bonding with T3.37 .
What in vivo models are suitable for pharmacokinetic profiling?
- Rodent studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Key parameters:
How can SAR studies optimize potency against resistant kinase mutants?
- Gatekeeper mutations (e.g., T315I in BCR-ABL) : Introduce bulkier substituents (e.g., 4-chlorobenzamide) to bypass steric clashes. Analog TRC-D415550 shows 50-fold improved IC₅₀ (0.4 nM vs. 20 nM for parent compound) .
- Solubility trade-offs : Balance hydrophobicity with polar groups (e.g., pyridylmethyl) to maintain cellular permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
